molecular formula C7H4Br2ClF B2461831 2-Bromo-4-chloro-6-fluorobenzyl bromide CAS No. 2090554-83-7

2-Bromo-4-chloro-6-fluorobenzyl bromide

Cat. No.: B2461831
CAS No.: 2090554-83-7
M. Wt: 302.37
InChI Key: BTFJCCBBOBVEIC-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-6-fluorobenzyl bromide is an organic compound with the molecular formula C7H4Br2ClF It is a halogenated aromatic compound, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-6-fluorobenzyl bromide typically involves the bromination of a suitable precursor. One common method is the bromination of 2-(bromomethyl)-5-chloro-3-fluorobenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management. The choice of solvent and catalyst would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-6-fluorobenzyl bromide can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.

    Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles like nitronium ion (NO2+), sulfonium ion (SO3H+), or halogens (Cl2, Br2).

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form corresponding dehalogenated products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or ammonia (NH3) in solvents such as ethanol (EtOH) or dimethyl sulfoxide (DMSO).

    Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration, or sulfur trioxide (SO3) for sulfonation.

    Reduction: Reagents like LiAlH4 or NaBH4 in solvents such as tetrahydrofuran (THF) or ether.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives with groups like hydroxyl, alkoxy, or amino.

    Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or halogenated benzene derivatives.

    Reduction: Formation of partially or fully dehalogenated benzene derivatives.

Scientific Research Applications

2-Bromo-4-chloro-6-fluorobenzyl bromide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated substrates, providing insights into enzyme specificity and mechanism.

    Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific molecular pathways involving halogenated compounds.

    Industry: Utilized in the production of specialty chemicals, including flame retardants, plasticizers, and dyes.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-6-fluorobenzyl bromide involves its interaction with various molecular targets, depending on the specific application. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms to which they are attached. In electrophilic aromatic substitution reactions, the electron-withdrawing effects of the halogens influence the reactivity of the benzene ring, directing electrophiles to specific positions on the ring.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-(bromomethyl)-2-chlorobenzene: Similar structure but with different positions of the halogen atoms.

    1-Bromo-2-(bromomethyl)-4-chlorobenzene: Another positional isomer with different halogen placements.

    1-Bromo-2-(bromomethyl)-3-chlorobenzene: Similar compound with a different arrangement of halogens.

Uniqueness

2-Bromo-4-chloro-6-fluorobenzyl bromide is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the benzene ring. This unique arrangement influences its chemical reactivity and the types of reactions it can undergo, making it a valuable compound for specific synthetic applications and research studies.

Properties

IUPAC Name

1-bromo-2-(bromomethyl)-5-chloro-3-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2ClF/c8-3-5-6(9)1-4(10)2-7(5)11/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFJCCBBOBVEIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CBr)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2ClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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